"synthesis of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene via Suzuki coupling"
"synthesis of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene via Suzuki coupling"
[1][2]
CAS Number: 944801-33-6 Molecular Formula: C30H19Br Application: OLED Blue Host Materials / Charge Transport Intermediates[1][2]
Executive Summary & Strategic Analysis
This technical guide details the synthesis of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene , a critical asymmetric intermediate for organic light-emitting diodes (OLEDs).[1][2] The synthesis centers on the desymmetrization of 9,10-dibromoanthracene via a controlled Suzuki-Miyaura cross-coupling reaction.[1]
The Core Challenge: The primary synthetic hurdle is selectivity . Positions 9 and 10 on the anthracene core are chemically equivalent.[2] Once the first Suzuki coupling occurs, the resulting mono-arylated product is often more reactive toward a second oxidative addition than the starting material due to increased electron density from the new aryl group. This leads to a statistical distribution of unreacted starting material, the desired mono-product, and the undesired bis-product.[1]
The Solution: This protocol utilizes a kinetic control strategy involving:
-
Stoichiometric imbalance (Excess electrophile).
-
High-dilution conditions to suppress the second coupling.
-
Step-wise ligand assembly to ensure the bulky 3-(2-naphthyl)phenyl group is pre-formed before attachment to the anthracene core.[1][2]
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the molecule at the C10-C(Phenyl) bond. This reveals two key precursors:
Visualization: Retrosynthetic Pathway[2]
Figure 1: Retrosynthetic breakdown of the target molecule.
Phase 1: Synthesis of the Boronic Acid Ligand
Target: [3-(2-Naphthalenyl)phenyl]boronic acid (CAS: 870774-29-1)[1]
Before attacking the anthracene core, we must synthesize the side chain. We use a selective Suzuki coupling on a dihalo-benzene followed by borylation.[1][2]
Step 1.1: Selective Coupling (1-Bromo-3-(2-naphthyl)benzene)
Logic: We react 1-bromo-3-iodobenzene with 2-naphthylboronic acid .[1][2] The C-I bond undergoes oxidative addition significantly faster than the C-Br bond, allowing us to couple the naphthyl group while preserving the bromine atom for the next step.
Protocol:
-
Charge: In a 500 mL Schlenk flask, combine 1-bromo-3-iodobenzene (28.3 g, 100 mmol), 2-naphthylboronic acid (17.2 g, 100 mmol), and
(1.15 g, 1.0 mol%). -
Solvent: Add Toluene (200 mL) and 2M
(aq) (100 mL). -
Reaction: Degas with Argon for 20 mins. Heat to 80°C for 12 hours.
-
Note: Do not exceed 90°C to prevent activation of the bromide.[2]
-
-
Workup: Extract with Toluene, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane) to yield 1-bromo-3-(2-naphthyl)benzene as a white solid.
Step 1.2: Miyaura Borylation (Conversion to Boronic Acid)
Logic: Convert the remaining bromide to a boronic acid via Lithium-Halogen exchange at low temperature to avoid side reactions.[1][2]
Protocol:
-
Charge: Dissolve 1-bromo-3-(2-naphthyl)benzene (28.3 g, 100 mmol) in anhydrous THF (300 mL) under Argon.
-
Cool: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Dropwise addition of n-Butyllithium (2.5M in hexanes, 44 mL, 110 mmol). Stir for 1 hour at -78°C.
-
Borylation: Add Triisopropyl borate (
, 28 mL, 120 mmol) rapidly. -
Hydrolysis: Allow to warm to room temperature (RT) overnight. Quench with 2M HCl (100 mL).
-
Isolation: Extract with Ethyl Acetate. Recrystallize from Hexane/Ethanol to obtain pure [3-(2-Naphthalenyl)phenyl]boronic acid .[1][2]
Phase 2: The Core Desymmetrization (Target Synthesis)
Target: 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene[1][2]
This is the critical step. We must couple the boronic acid from Phase 1 to one side of 9,10-dibromoanthracene.[1]
Reagent Stoichiometry Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Electrophile | 9,10-Dibromoanthracene | 1.5 - 2.0 | Excess ensures mono-selectivity.[1][2] |
| Nucleophile | [3-(2-Naphthalenyl)phenyl]boronic acid | 1.0 | Limiting reagent.[1][2] |
| Catalyst | 0.03 | Standard Pd(0) source.[2] | |
| Base | 3.0 | Activates boronic acid.[2] | |
| Solvent | Toluene / Ethanol / Water | 4:1:1 | Phase transfer system.[1][2] |
Detailed Protocol
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Loading (Inert Atmosphere):
-
Add 9,10-Dibromoanthracene (33.6 g, 100 mmol). (Crucial: Use Excess)
-
Add [3-(2-Naphthalenyl)phenyl]boronic acid (12.4 g, 50 mmol).
-
Add
(1.7 g, 1.5 mmol).
-
-
Solvent Addition:
-
Add Toluene (400 mL), Ethanol (100 mL), and
(2M, 75 mL). -
Why Ethanol? It acts as a co-solvent to solubilize the boronic acid and facilitate transmetalation.[2]
-
-
Degassing: Sparge the mixture with Argon vigorously for 30 minutes. Oxygen is the enemy here; it promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Reaction:
-
Workup:
Purification (The "OLED Grade" Requirement)
Since the starting material (dibromoanthracene) was used in excess, it will be the major impurity.
-
Precipitation: Dissolve the crude solid in a minimum amount of hot Toluene.[2] Add cold Methanol slowly. The unreacted 9,10-dibromoanthracene often precipitates first.[1] Filter this off.
-
Column Chromatography:
-
Final Polish: Recrystallize the isolated product from Toluene/Ethanol to achieve >99.5% purity (HPLC).
Mechanism & Troubleshooting
Catalytic Cycle & Side Reactions
Understanding the mechanism helps in troubleshooting.[2] The cycle involves Oxidative Addition (OA), Transmetalation (TM), and Reductive Elimination (RE).[6][7][9][10]
Figure 2: Catalytic cycle highlighting the risk of bis-coupling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Bis-Coupling | Too much boronic acid or high local concentration.[1][2] | Increase Dibromoanthracene to 2.0 eq. Add boronic acid solution slowly via syringe pump over 4 hours. |
| Low Conversion | Catalyst poisoning (O2) or inactive Boronic Acid.[2] | Ensure rigorous degassing.[1][2] Check Boronic Acid purity (they can dehydrate to boroxines; add more water/base to hydrolyze).[2] |
| De-bromination | Protodehalogenation (Br replaced by H).[2] | Reaction temperature too high or reaction time too long.[1][2] Reduce temp to 80°C. |
| Black Precipitate | "Pd Black" formation (ligand dissociation).[2] | Add more free ligand ( |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem Protocols. "9-Bromo-10-iodoanthracene as a Precursor for Advanced OLED Materials." BenchChem Application Notes. Link
-
PureSynth Data. "9-Bromo-10-[3-(2-Naphthyl)Phenyl]Anthracene Properties and CAS 944801-33-6." Link
-
Sami, I., et al. (2017).[2] "Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters." ACS Omega, 2(7).[2] Link
-
ChemicalBook. "Synthesis of 9-Bromo-10-phenylanthracene (General Protocol Proxy)." Link
Sources
- 1. 9-Bromo-10-phenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 2. pure-synth.com [pure-synth.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organocatalysed three-component modular synthesis of BN isosteres and BN-2,1-azaboranaphthalenes via Wolff-type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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